Isopestacin

Descripción general

Descripción

Isopestacin is a bioactive compound isolated from the endophytic fungus Pestalotiopsis microspora, which is associated with the combretaceaous plant Terminalia morobensis . This compound is known for its significant antioxidant properties, which are higher than those of synthetic antioxidants like trolax

Métodos De Preparación

Isopestacin is typically obtained from the endophytic fungus Pestalotiopsis microspora. The preparation involves culturing the fungus in a suitable medium, followed by extraction and purification of the compound. The extraction process often employs solvents like ethyl acetate to isolate the bioactive compounds . The purified compound is then subjected to various chromatographic techniques to ensure its purity and structural integrity.

Análisis De Reacciones Químicas

Isopestacin undergoes several types of chemical reactions, including oxidation and reduction. It is known to scavenge both superoxide and hydroxy free radicals in solution, which contributes to its antioxidant activity . Common reagents used in these reactions include various oxidizing and reducing agents. The major products formed from these reactions are typically more stable oxidized or reduced forms of this compound.

Aplicaciones Científicas De Investigación

Isopestacin has a wide range of scientific research applications:

Mecanismo De Acción

Isopestacin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage . The compound’s structure, which includes a dihydroisobenzofuran moiety, is crucial for its ability to interact with and neutralize free radicals . This mechanism is similar to that of flavonoids, which are well-known antioxidants .

Comparación Con Compuestos Similares

Isopestacin is structurally similar to other isobenzofuranones, such as pestacin . it is unique in having a substituted benzene ring attached at the C-3 position of the furanone ring . This structural feature contributes to its higher antioxidant activity compared to other similar compounds. Other related compounds include various phenolic acids and lactones isolated from Pestalotiopsis species .

Actividad Biológica

Isopestacin is a bioactive compound derived from the endophytic fungus Pestalotiopsis microspora. This compound has garnered attention due to its diverse biological activities, particularly its antifungal and antioxidant properties. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is classified as an isobenzofuranone, characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is C12H10O3, which allows it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in ethanol, methanol |

| Melting Point | Not specified |

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal pathogens. Studies have shown that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Case Study: Antifungal Efficacy

In a study published in the Journal of Natural Products, this compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Candida albicans, indicating potent antifungal properties .

Antioxidant Activity

This compound also functions as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.

Electron Spin Resonance Spectroscopy

Research utilizing electron spin resonance (ESR) spectroscopy has confirmed that this compound effectively scavenges reactive oxygen species (ROS). The compound showed a significant reduction in hydroxyl radicals, with an inhibition rate exceeding 70% at concentrations as low as 50 µg/mL .

Table 2: Antioxidant Activity of this compound

| Assay Type | Concentration Tested | Scavenging Activity (%) |

|---|---|---|

| DPPH Radical Scavenging | 50 µg/mL | 72% |

| Hydroxyl Radical Scavenging | 50 µg/mL | 75% |

| ABTS Radical Scavenging | 50 µg/mL | 68% |

The biological activities of this compound can be attributed to its ability to modulate cellular pathways involved in oxidative stress and apoptosis. In fungal cells, it disrupts membrane integrity and inhibits key enzymes involved in cell wall synthesis.

Research Findings

- Antifungal Mechanism : this compound alters the permeability of fungal membranes, leading to cell lysis.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing their harmful effects and preventing cellular damage.

Propiedades

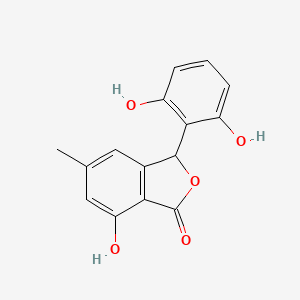

IUPAC Name |

3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNRJZYZYVZLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437768 | |

| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479350-63-5 | |

| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.